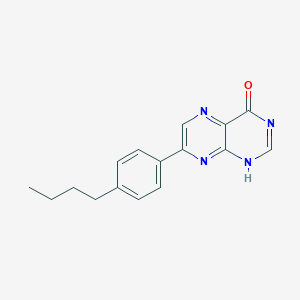

7-(4-butylphenyl)-1H-pteridin-4-one

货号:

B259199

分子量:

280.32 g/mol

InChI 键:

XFPXWEXWTINSKG-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

7-(4-Butylphenyl)-1H-pteridin-4-one is a heterocyclic compound featuring a pteridin-4-one core substituted at the 7-position with a 4-butylphenyl group. The pteridinone scaffold is known for its role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-stacking interactions.

属性

分子式 |

C16H16N4O |

|---|---|

分子量 |

280.32 g/mol |

IUPAC 名称 |

7-(4-butylphenyl)-1H-pteridin-4-one |

InChI |

InChI=1S/C16H16N4O/c1-2-3-4-11-5-7-12(8-6-11)13-9-17-14-15(20-13)18-10-19-16(14)21/h5-10H,2-4H2,1H3,(H,18,19,20,21) |

InChI 键 |

XFPXWEXWTINSKG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |

手性 SMILES |

CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |

规范 SMILES |

CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |

产品来源 |

United States |

相似化合物的比较

2-(5-Chloro-2-fluorophenyl)-1H-pteridin-4-one (CAS: 914289-59-1)

- Substituents : Chloro and fluoro groups on the phenyl ring.

- Molecular Formula : C₁₃H₇ClFN₃O.

- However, the shorter chain (vs. butyl) may reduce lipophilicity.

7-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one (CAS: 827614-31-3)

- Core Structure: Thienopyrimidinone instead of pteridinone.

- Substituents : Bromophenyl group.

- Molecular Formula : C₁₂H₇BrN₂OS.

- The bromine atom increases molecular weight (307.17 g/mol) compared to the butylphenyl analog.

Functional Group Comparisons: Butylphenyl Derivatives

Thiazolidinone Derivatives (C1–C6 in )

- Examples: C1: 3-(4-Butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one. C3: 2-[(4-Chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one.

- Key Differences: The thiazolidinone core confers anticonvulsant, anti-inflammatory, and antimicrobial activities. The butylphenyl group in these compounds contributes to non-mutagenic properties (tested up to 1 mM/plate in E. coli assays).

Pyridine Derivatives ()

- Examples: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine.

- Substituents: Variants include -CH₃, -NO₂, and -Br.

- Key Data :

- Melting points: 268–287°C.

- Yields: 67–81%.

- Molecular weights: 466–545 g/mol.

- Comparison : The butyl group in the target compound may lower melting points compared to nitro or bromo substituents due to reduced crystallinity.

Table 1: Comparative Analysis of Key Parameters

Research Implications and Gaps

- Synthesis : The target compound’s synthesis route may resemble methods in (yields ~67–81%), but optimization for the butylphenyl group’s steric effects is needed.

- Bioactivity: While thiazolidinones with butylphenyl groups show low toxicity, pteridinones require specific mutagenicity studies.

- Regulatory Considerations : Safety protocols for halogenated analogs (e.g., GHS guidelines) should inform handling practices for the butylphenyl derivative.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。